

Application Notes and Protocols for PBP2 Activity Assay Using Fluorescent Penicillin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin-Binding Proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] These enzymes are the primary targets of β-lactam antibiotics, such as penicillins and cephalosporins.[3] The emergence of antibiotic resistance, often through mutations in PBPs that reduce their affinity for β-lactams, has created a pressing need for robust methods to study PBP-antibiotic interactions. [1][2] Assays utilizing fluorescently labeled penicillin, such as BocillinTM FL, provide a sensitive, rapid, and non-radioactive method for characterizing PBP activity, determining binding affinities, and screening for novel inhibitors.[1][2][4]

This document provides detailed application notes and protocols for performing **PBP2** activity assays using fluorescent penicillin, focusing on two common methodologies: SDS-PAGE with fluorescence detection and fluorescence polarization.

Principle of the Assay

The assay relies on the covalent binding of a fluorescently labeled penicillin derivative, such as Bocillin FL (a derivative of penicillin V), to the active site of PBPs.[1][2][5][6] This binding can be detected and quantified in two primary ways:



- SDS-PAGE and In-Gel Fluorescence Detection: Labeled PBPs are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescent signal from the labeled PBP band can then be visualized and quantified using a fluorescence imager.[1][2][7] This method is particularly useful for visualizing PBP profiles in bacterial lysates and for competition assays to determine the binding affinity of unlabeled inhibitors.[1]
 [2]
- Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted by Bocillin FL upon binding to a PBP.[1][5] A small, unbound fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a much larger PBP molecule, its rotation slows significantly, leading to an increase in fluorescence polarization.[5] This homogenous assay is well-suited for high-throughput screening of PBP inhibitors in a microplate format.[1][8]

Key Applications

- Determination of PBP Profiles: Rapidly characterize the PBP expression profiles of different bacterial strains.[1][2]
- Antibiotic Affinity and IC50 Determination: Quantify the binding affinity of novel and existing β-lactam antibiotics to specific PBPs by measuring their ability to compete with the fluorescent penicillin for binding.[1][4]
- High-Throughput Screening: Screen compound libraries for novel PBP inhibitors using the fluorescence polarization format.
- Monitoring PBP Purification: Track the presence and activity of a specific PBP during purification processes.[1][4]
- Investigating Resistance Mechanisms: Study how mutations in PBPs affect their binding affinity for β-lactam antibiotics.[1][5]

Experimental Protocols

Protocol 1: PBP Labeling and IC50 Determination using SDS-PAGE



This protocol describes the labeling of a purified **PBP2** with Bocillin FL and the determination of the 50% inhibitory concentration (IC50) of a test compound.

Materials:

- Purified PBP2 enzyme
- Bocillin FL (e.g., from Thermo Fisher Scientific)
- Test antibiotic/inhibitor (e.g., penicillin G)
- Reaction Buffer: 25 mM Potassium Phosphate, pH 7.5
- SDS-PAGE sample buffer (5x)
- SDS-PAGE gels and electrophoresis apparatus
- Fluorescence gel imager (e.g., LI-COR Odyssey Fc, FluorImager)[1][7]

Procedure:

- Prepare a dilution series of the test antibiotic.
- In individual microcentrifuge tubes, prepare reaction mixtures containing the purified PBP2
 protein and varying concentrations of the test antibiotic in the reaction buffer.
- Incubate the mixtures at 35°C for 15 minutes to allow the unlabeled antibiotic to bind to the PBP.[1]
- Add Bocillin FL to each reaction mixture to a final concentration of 10 μM.[1]
- Incubate the reactions at 35°C for an additional 15 minutes to allow the fluorescent penicillin to label any unbound PBP.[1]
- Stop the reaction by adding SDS-PAGE sample buffer.
- Separate the labeled proteins by SDS-PAGE.



- Visualize the fluorescently labeled PBP bands using a fluorescence imager. The Bocillin FL signal can typically be detected at an excitation wavelength of around 504 nm and an emission of 511 nm.[2][7]
- Quantify the fluorescence intensity of each PBP band using densitometry software.
- Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary (SDS-PAGE based IC50):

Parameter	Value	Reference
PBP2x Protein Concentration	3 μg per reaction	[1]
Bocillin FL Concentration	10 μΜ	[1]
Incubation Temperature	35°C	[1]
Pre-incubation with Inhibitor	15 min	[1]
Incubation with Bocillin FL	15 min	[1]
Reaction Buffer	25 mM Potassium Phosphate, pH 7.5	[1]

Protocol 2: PBP Binding Assay using Fluorescence Polarization

This protocol outlines a competitive fluorescence polarization assay to determine the IC50 of a test compound for **PBP2**.

Materials:

- Purified PBP2 enzyme
- Bocillin FL
- · Test antibiotic/inhibitor



- Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 100 μg/ml bovine gamma globulin (BGG)[1]
- Black, low-volume 384-well microplates
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Prepare all reagents in the assay buffer. Prepare a serial dilution of the test antibiotic.
- To the wells of a 384-well microplate, add the assay components in the following order:
 - Bocillin FL (final concentration, e.g., 2 nM)[1]
 - Test antibiotic at various concentrations (e.g., 0.01 to 10,000 nM final concentration)[1]
 - Purified **PBP2** enzyme (final concentration, e.g., 1.3 nM)[1]
- Include control wells:
 - Maximum Binding (High Signal): PBP2 + Bocillin FL (no inhibitor)
 - Minimum Binding (Low Signal): Bocillin FL only (no enzyme)
- Shake the plate for 1 minute and then incubate at room temperature for 2 hours.[1]
- Measure the fluorescence polarization on a suitable microplate reader (e.g., Excitation: 485 nm, Emission: 520 nm).[8]
- Calculate the IC50 value by plotting the millipolarization (mP) units against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Quantitative Data Summary (Fluorescence Polarization based IC50):



Parameter	Value	Reference
PBP2x Enzyme Concentration	1.3 nM	[1]
Bocillin FL Concentration	2 nM	[1]
Inhibitor Concentration Range	0.01 - 10,000 nM	[1]
Incubation Time	2 hours	[1]
Incubation Temperature	Room Temperature	[1]
Assay Buffer	100 mM Potassium Phosphate (pH 7.4), 100 μg/ml BGG	[1]

Data Presentation

Table 1: Comparison of IC50 Values for Penicillin G against Penicillin-Sensitive and -Resistant PBP2x from S. pneumoniae

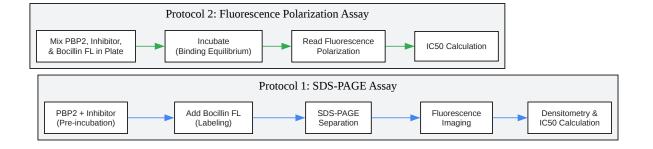
PBP2x Variant	Assay Method	IC50 for Penicillin G	Reference
Penicillin-Sensitive	Gel-based	22 μΜ	[1]
Penicillin-Resistant	Gel-based	312 μΜ	[1]
Penicillin-Sensitive	Fluorescence Polarization	7.9 nM	[1]

Table 2: IC50 Values of Various β -Lactams against Penicillin-Sensitive **PBP2**x from S. pneumoniae (Determined by Fluorescence Polarization)



β-Lactam Antibiotic	IC50 (nM)	Reference
Cefotaxime	4.4	[1]
Imipenem	5.1	[1]
Penicillin G	7.9	[1]
Piperacillin	17	[1]
Methicillin	59	[1]
Cefaclor	294	[1]
Cephalexin	1,627	[1]

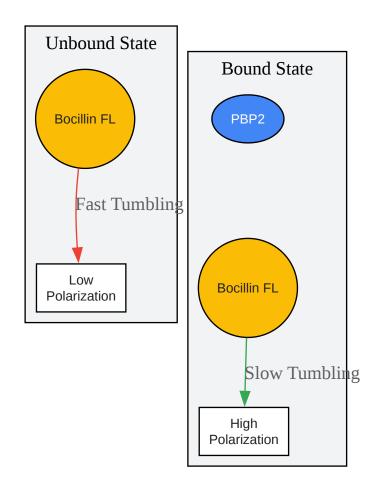
Visualizations



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Caption: Experimental workflows for PBP2 activity assays.





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Caption: Principle of the fluorescence polarization assay.

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